Resveratrol-4-O-D-Glucuronide D4

Overview

Description

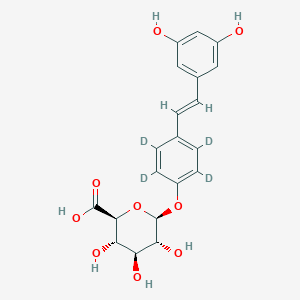

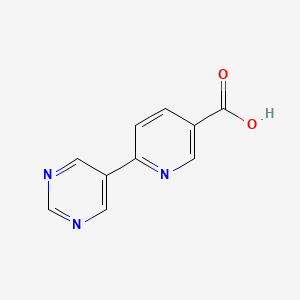

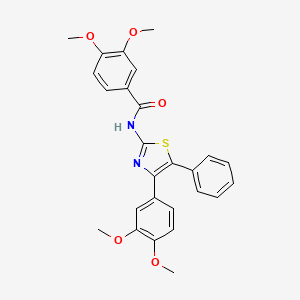

Resveratrol-4-O-D-Glucuronide D4 is a compound with the molecular formula C20H20O9 . It is a derivative of resveratrol, a natural polyphenol found in various plants . The compound is known for its potential biological activities, including possible antiproliferative properties .

Synthesis Analysis

The synthesis of Resveratrol-4-O-D-Glucuronide D4 involves selective monodeacylation using either chemical or enzymatic hydrolyses to afford the required diesters . Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, affords the desired products .Molecular Structure Analysis

The molecular structure of Resveratrol-4-O-D-Glucuronide D4 includes two phenolic rings bonded together by a double styrene bond . The compound has a molecular weight of 408.4 g/mol .Chemical Reactions Analysis

Resveratrol-4-O-D-Glucuronide D4 is a product of the metabolism of resveratrol . The compound is thought to have potentially valuable biological activities, including possible antiproliferative properties .Physical And Chemical Properties Analysis

Resveratrol-4-O-D-Glucuronide D4 has a molecular weight of 408.4 g/mol, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 9, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 408.13583920 g/mol .Scientific Research Applications

Antiproliferative Properties

The two isomeric monoglucuronides of the stilbene triol derivative, resveratrol, are thought to have potentially valuable biological activities, including possible antiproliferative properties . This means they could potentially inhibit the growth of cells, which is particularly relevant in the context of cancer research.

Activation of Adenosine Receptors

Current research indicates that Resveratrol-4-O-D-Glucuronide D4 demonstrates its anticancer effects by activating adenosine receptors located on cancer cells . This activation ultimately triggers apoptosis, or programmed cell death, which is a crucial mechanism in cancer treatment.

Agonist of the Adenosine A3 Receptor

Resveratrol-4-O-D-Glucuronide D4 acts as an agonist of the adenosine A3 receptor, particularly in high concentrations . This results in apoptosis in human colon cancer cells, providing another potential avenue for cancer treatment.

Aqueous Stability

The stability of the glucuronides in aqueous solution has been studied, and remarkable differences in their properties have been found . This could have implications for the storage and administration of Resveratrol-4-O-D-Glucuronide D4 in a clinical setting.

E/Z Isomerisation

One interesting property of these glucuronides is the ready E/Z isomerisation of the 3-glucuronide . While this is not directly related to Resveratrol-4-O-D-Glucuronide D4, it does provide insight into the behavior of similar compounds.

Synthesis from Resveratrol Triesters

In connection with a wider interest in naturally occurring phenolic glucuronides, scientists have sought access to both of these conjugates from readily available resveratrol triesters . This could potentially provide a more efficient method of producing Resveratrol-4-O-D-Glucuronide D4.

Mechanism of Action

Target of Action

Resveratrol-4-O-D-Glucuronide D4 primarily targets the adenosine A3 receptor . This receptor plays a crucial role in various biological processes, including inflammation and cancer .

Mode of Action

Resveratrol-4-O-D-Glucuronide D4 acts as an agonist of the adenosine A3 receptor . In high concentrations, it activates these receptors, particularly on cancer cells . This activation triggers a series of biochemical reactions that ultimately lead to apoptosis (programmed cell death) in human colon cancer cells .

Biochemical Pathways

It is known that the activation of adenosine receptors can influence various cellular processes, including cell proliferation, differentiation, and death

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of Resveratrol-4-O-D-Glucuronide D4’s action is the induction of apoptosis in human colon cancer cells . By activating the adenosine A3 receptor, it triggers a cascade of events that lead to programmed cell death, thereby inhibiting the growth and proliferation of cancer cells .

Action Environment

The action of Resveratrol-4-O-D-Glucuronide D4 can be influenced by various environmental factors. For instance, the stability of glucuronides in aqueous solution can vary, with some showing remarkable differences in their properties . .

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,5,6-tetradeuterio-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEBVTGYVFHDMA-IBVOQACESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O)O)[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901126434 | |

| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl-2,3,5,6-d4 β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resveratrol-4-O-D-Glucuronide D4 | |

CAS RN |

1420291-58-2 | |

| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl-2,3,5,6-d4 β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420291-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl-2,3,5,6-d4 β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-indol-3-yl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanylethanone](/img/structure/B1652191.png)

![7-amino-3-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one](/img/structure/B1652194.png)

![2-[(2-Chloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B1652206.png)